Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. [] It is currently in early clinical development. []
Relevance: While structurally distinct from the target compound, GDC-0994 shares a 1-methyl-1H-pyrazolyl moiety, highlighting the presence of this group in different bioactive molecules. Notably, GDC-0994 targets the ERK pathway, which could be relevant when considering potential biological pathways impacted by 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide. []
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed as tubulin polymerization inhibitors based on the known activities of CA-4 analogues and indoles. [] Several compounds within this series exhibited potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. [] Notably, compound 7d, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, displayed significant potency and induced apoptosis, cell cycle arrest, and tubulin polymerization inhibition. []
Relevance: This class of compounds, particularly 7d, is structurally related to 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide through the presence of the acetamide linker and the 1-methyl-1H-pyrazole group. The shared structural features and potential for tubulin polymerization inhibition by 7d offer insights into potential mechanisms and targets of the target compound. []
Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. [] It exhibits preferential binding to the activated conformation of c-Met and effectively inhibits tumor growth in preclinical models. []
Relevance: MK-8033 shares the 1-methyl-1H-pyrazolyl moiety with 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide. The presence of this group in a clinically investigated kinase inhibitor suggests a possible role in target binding or biological activity for the target compound. []
Compound Description: K-604 is a potent and selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. [] It displays high aqueous solubility and good oral absorption, making it suitable for clinical development. []
Relevance: Similar to 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, K-604 contains a thioacetamide group, although the rest of the structures differ. This structural similarity highlights the potential importance of this functional group in conferring biological activity or modulating the physicochemical properties of these compounds. []
4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H) One (5a-5r)
Compound Description: This series of compounds incorporates a sulfonamide functionality and a 2-azitidinone (β-lactam) group, aiming to target bacterial infections. [] Some derivatives demonstrated potent antibacterial activity against various bacterial strains, including E. coli, K. pneumonia, S. aureus, and B. subtilis. []
Relevance: Several compounds in this series, specifically 5f, 5l, 5n, and 5r, possess a 4-fluorophenyl substituent, a key structural feature also present in 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide. This shared moiety could contribute to similar binding interactions or pharmacological activities. [] Additionally, the presence of the 1H-pyrazol-5(4H)one scaffold in these compounds further highlights the relevance of heterocyclic rings in medicinal chemistry. []
Compound Description: This compound is a hybrid molecule incorporating structural features of indibulin and combretastatin, both known anti-mitotic agents. [] It exhibits promising cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while displaying low toxicity towards normal cells (NIH-3T3). []
Relevance: Both this compound and 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide feature an acetamide group linked to a pyridinyl ring, although their substitution patterns and the other connected heterocyclic moieties differ. This shared structural motif could indicate a possible role in target engagement or modulate the compounds' overall physicochemical properties. []
Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with improved central nervous system multiparameter optimization (CNS MPO) score compared to its predecessor, TP0439150. [] It shows favorable pharmacokinetic properties and effectively increases cerebrospinal fluid (CSF) glycine levels in rats. []
Relevance: Although structurally distinct from 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, both compounds incorporate an N-methyl acetamide group. [] This shared structural element might be involved in interactions with biological targets or contribute to the overall drug-like properties of these molecules. []
Relevance: The compound shares the 2-fluorophenyl moiety with 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, albeit connected to different heterocyclic systems. [] This common fragment might be involved in similar pharmacological interactions or contribute to potential off-target effects. []
Compound Description: CBS-3595 is a dual inhibitor of p38α MAPK and PDE4, showing potent anti-inflammatory activity by suppressing tumor necrosis factor-alpha release. [] Its efficacy has been demonstrated in various preclinical models and a phase I clinical trial. []
Relevance: CBS-3595 shares the 4-fluorophenyl and acetamide moieties with 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, suggesting possible similarities in their binding modes or pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.